molecular formula C9H9ClO2 B14009523 3-Chloro-2-phenylpropanoic acid CAS No. 51545-26-7

3-Chloro-2-phenylpropanoic acid

Katalognummer: B14009523
CAS-Nummer: 51545-26-7
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: PLXTXTKDRVJGNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9ClO2 It belongs to the class of phenylpropanoic acids and is characterized by the presence of a chlorine atom attached to the second carbon of the propanoic acid chain, which is also bonded to a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-phenylpropanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-phenylpropanoic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-phenylpropanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-chloro-2-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. Detailed studies on its mechanism of action are ongoing to fully elucidate these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This makes it a valuable compound for specific synthetic routes and research applications where other phenylpropanoic acids may not be suitable .

Eigenschaften

CAS-Nummer

51545-26-7

Molekularformel

C9H9ClO2

Molekulargewicht

184.62 g/mol

IUPAC-Name

3-chloro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

InChI-Schlüssel

PLXTXTKDRVJGNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CCl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.